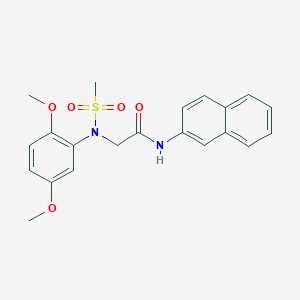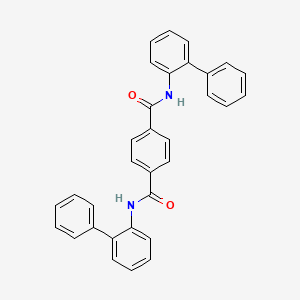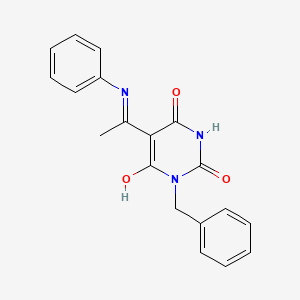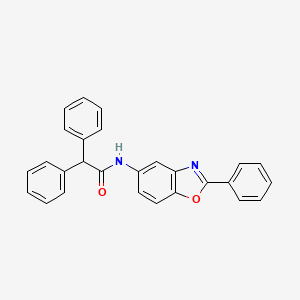
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide (DMNQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it useful for a wide range of experiments.
Mecanismo De Acción
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a potent oxidant that acts by generating ROS in cells. This can lead to oxidative damage to cellular components such as proteins, lipids, and DNA. The exact mechanism of action of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is not fully understood, but it is thought to involve the activation of cellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial respiration, and the activation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate the expression of genes involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has several advantages for use in lab experiments, including its ability to induce oxidative stress and activate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty in controlling the level of oxidative stress induced.
Direcciones Futuras
Future research on N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide could focus on several areas, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the identification of new cellular targets and signaling pathways affected by the compound. Additionally, further studies could be conducted to better understand the limitations and potential risks associated with the use of N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide in lab experiments.
In conclusion, N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it useful for a wide range of experiments. While it has several advantages, it also has limitations and potential risks that should be carefully considered in future research.
Métodos De Síntesis
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyphenylacetonitrile with methylsulfonyl chloride and 2-naphthylglycine. The resulting product can then be purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-2-naphthylglycinamide has been used in a variety of scientific research applications, including studies of oxidative stress, mitochondrial function, and cellular signaling pathways. It has also been used to investigate the role of reactive oxygen species (ROS) in disease processes such as cancer and neurodegeneration.
Propiedades
IUPAC Name |
2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-27-18-10-11-20(28-2)19(13-18)23(29(3,25)26)14-21(24)22-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWRFCUWSDWHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)


![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)

![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
